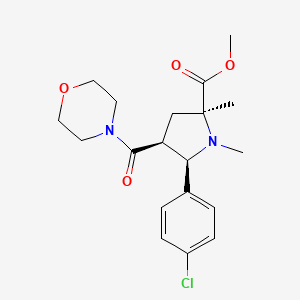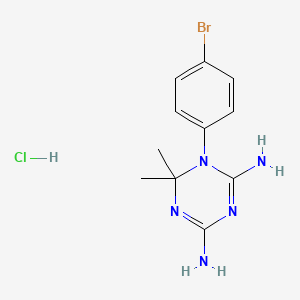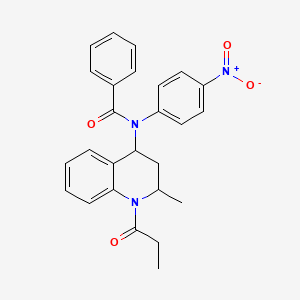
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride, also known as TMDZ, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepine derivatives and has been found to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has been widely used in scientific research due to its ability to bind to the GABAA receptor, which is a neurotransmitter receptor in the brain. It has been found to have anxiolytic, anticonvulsant, and sedative effects, making it a useful tool for studying the role of GABA in the central nervous system. 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has also been used in studies of drug addiction and withdrawal, as well as in the development of new drugs for the treatment of anxiety and insomnia.
Mécanisme D'action
The mechanism of action of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride involves binding to the GABAA receptor, which is a ligand-gated ion channel that is permeable to chloride ions. This leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. This effect is responsible for the anxiolytic, anticonvulsant, and sedative effects of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride.
Biochemical and Physiological Effects
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAA receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This effect is responsible for the anxiolytic, anticonvulsant, and sedative effects of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride. 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride in lab experiments include its ability to selectively bind to the GABAA receptor, its well-characterized mechanism of action, and its established use in scientific research. However, 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride also has some limitations, including its potential for non-specific binding to other receptors, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Orientations Futures
For research on 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride include the development of new drugs, investigation of its anti-inflammatory and antioxidant effects, and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then reacted with methyl iodide to yield 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride. The purity of the final product can be enhanced by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11;/h4-7,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYWHRKAHAOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C(N2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5233836.png)
![N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)
![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)



![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)
![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)
